molecular formula C13H19Br2NO B3060006 N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide CAS No. 1609400-02-3

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide

Cat. No.: B3060006
CAS No.: 1609400-02-3
M. Wt: 365.10
InChI Key: APBPTYWVVMTNHW-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide (CAS: 1609407-30-8) is a brominated and methoxylated benzylamine derivative with a cyclopentylamine moiety. Its molecular formula is C₁₃H₁₈BrNO·HBr (free base: C₁₃H₁₈BrNO, molar mass 284.19 g/mol) . The compound is characterized by a 3-bromo-4-methoxybenzyl group attached to a cyclopentanamine backbone, protonated as a hydrobromide salt. It is primarily utilized as a pharmaceutical intermediate in synthetic organic chemistry, medicinal chemistry, and biotechnology applications .

Key properties include:

  • Analytical Methods: LCMS, GCMS, HPLC, NMR, FTIR, and elemental analysis ensure purity and structural verification .
  • Applications: Intermediate for drug synthesis, agrochemicals, and dye production .
  • Commercial Status: Discontinued in some catalogs (e.g., CymitQuimica), but high-purity batches remain available from suppliers like SynHet .

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.BrH/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11;/h6-8,11,15H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBPTYWVVMTNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-02-3
Record name Benzenemethanamine, 3-bromo-N-cyclopentyl-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with cyclopentanamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-(3-hydroxy-4-methoxybenzyl)cyclopentanamine, N-(3-amino-4-methoxybenzyl)cyclopentanamine, and N-(3-mercapto-4-methoxybenzyl)cyclopentanamine.

    Oxidation Reactions: Products include N-(3-bromo-4-formylbenzyl)cyclopentanamine.

    Reduction Reactions: Products include N-(3-bromo-4-hydroxybenzyl)cyclopentanamine.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The cyclopentanamine moiety provides structural stability and enhances its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the benzyl ring or the amine backbone. Below is a comparative analysis:

Compound Name Substituents (Benzyl Ring) Amine Backbone Molecular Formula CAS Number Key Differences/Applications Sources
Target Compound 3-Bromo, 4-methoxy Cyclopentanamine C₁₃H₁₈BrNO·HBr 1609407-30-8 Pharmaceutical intermediate
N-(4-Chlorobenzyl)cyclopentanamine hydrobromide 4-Chloro Cyclopentanamine C₁₂H₁₇ClN·HBr 66063-15-8 Chloro analog; potential bioactivity
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide 3-Ethoxy, 4-methoxy Cyclopentanamine C₁₅H₂₂NO₂·HBr 499997-32-9 Ethoxy substitution; research use
N-(3-Bromo-4-methoxybenzyl)cycloheptanamine hydrobromide 3-Bromo, 4-methoxy Cycloheptanamine C₁₅H₂₂BrNO·HBr 1609408-84-5 Larger cycloheptane ring
N-(4-Bromobenzyl)cyclopropanamine hydrochloride 4-Bromo Cyclopropanamine C₁₀H₁₃BrN·HCl 1158780-91-6 Smaller cyclopropane backbone

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Bromine vs.
  • Ethoxy Substitution : The ethoxy group in the 3-ethoxy-4-methoxy analog increases hydrophobicity, which may enhance blood-brain barrier penetration in CNS drug candidates .
  • Backbone Size : Cycloheptanamine analogs (e.g., CAS 1609408-84-5) exhibit enhanced conformational flexibility , possibly improving binding to larger enzyme active sites .
Pharmacological Implications
  • Chloro Analogs : N-(4-chlorobenzyl)cyclopentanamine is explored in preclinical studies for its affinity to neurotransmitter transporters, though specific outcomes are unpublished .

Biological Activity

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopentanamine core substituted with a 3-bromo-4-methoxybenzyl group. The presence of both bromine and methoxy groups enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.

Molecular Formula: C12_{12}H16_{16}BrN\O

The mechanism of action involves the compound's interaction with specific molecular targets, primarily through receptor binding and enzyme inhibition. Key points include:

  • Binding Affinity: The bromine and methoxy groups significantly influence the compound's binding affinity to various receptors, particularly those involved in neurotransmission and cellular signaling pathways .
  • Hydrogen Bonding: The amine group can form hydrogen bonds, enhancing the compound's interaction with biological targets.
  • Electrostatic Interactions: The overall charge distribution within the molecule allows for electrostatic interactions that further stabilize binding to target sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Receptor Interaction: Preliminary studies suggest that the compound may influence neurotransmitter receptors, potentially modulating neurochemical pathways involved in mood regulation and cognitive function.
  • Anticancer Potential: Investigations into its anticancer properties are ongoing, with some studies suggesting that it may reverse drug resistance in certain cancer cell lines by affecting P-glycoprotein (P-gp) activity .
  • Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, which could have implications for treating diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter InteractionModulates neurotransmitter receptors
Anticancer ActivityPotential to reverse drug resistance in cancer cells
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study: Anticancer Properties

A study published in 2023 investigated the effects of this compound on drug-resistant cancer cell lines. The findings indicated that the compound significantly increased intracellular concentrations of chemotherapy agents like paclitaxel, suggesting that it could enhance the efficacy of existing treatments by overcoming multidrug resistance mechanisms .

Comparative Analysis

This compound shares structural similarities with other compounds such as N-(3-bromo-4-methoxybenzyl)cyclohexanamine and N-(3-bromo-4-methoxybenzyl)cycloheptanamine. However, its unique cyclopentanamine structure provides distinct chemical reactivity and biological properties not found in its analogs .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(3-bromo-4-methoxybenzyl)cyclohexanamineCyclohexane coreHigher stability but less reactivity
N-(3-bromo-4-methoxybenzyl)cycloheptanamineCycloheptane coreEnhanced binding interactions
This compoundCyclopentanamine coreOptimal balance of stability and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
Reactant of Route 2
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N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide

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